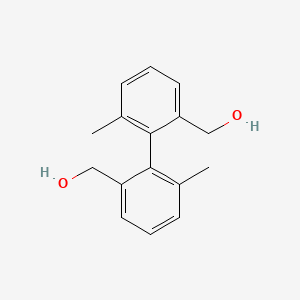

(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol

説明

(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol is a biphenyl-derived diol featuring methyl substituents at the 6,6'-positions and hydroxymethyl groups at the 2,2'-positions. HBDDE is synthesized from the parent diol via methylation of the hydroxyl groups. The diol itself may serve as a precursor in organic synthesis or a scaffold for further functionalization, though its biological activity remains underexplored compared to HBDDE.

特性

CAS番号 |

3594-91-0 |

|---|---|

分子式 |

C16H18O2 |

分子量 |

242.31 g/mol |

IUPAC名 |

[2-[2-(hydroxymethyl)-6-methylphenyl]-3-methylphenyl]methanol |

InChI |

InChI=1S/C16H18O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3 |

InChIキー |

APVANCOMZWSFHA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)CO)C2=C(C=CC=C2CO)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol typically involves the following steps:

Starting Material: The synthesis begins with 6,6’-dimethyl-2,2’-biphenyl.

Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxyl groups at the 2,2’ positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol.

Industrial Production Methods

Industrial production of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

化学反応の分析

Types of Reactions

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.

Major Products Formed

Oxidation: Formation of diketones or dialdehydes.

Reduction: Formation of diols.

Substitution: Formation of halogenated or alkylated biphenyl derivatives.

科学的研究の応用

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

The mechanism of action of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

HBDDE (Dimethyl Ether Derivative)

HBDDE is the dimethyl ether derivative of (6,6'-dimethyl-2,2'-biphenyldiyl)dimethanol and a selective PKC inhibitor. Key comparisons include:

- Mechanism of Action : HBDDE inhibits PKCα (IC₅₀ = 43 μM) and PKCγ (IC₅₀ = 50 μM) in vitro but induces apoptosis in neurons at lower concentrations (~10 μM) independent of PKC inhibition .

- Selectivity : Unlike bisindolylmaleimide XI (BIM), a broad-spectrum PKC inhibitor, HBDDE’s apoptotic effects persist even after PKCα/γ downregulation, suggesting off-target pathways .

- Applications: Used in studies on oxidative stress (e.g., suppressing hyperglycemia-induced superoxide anion release in monocytes via PKCα inhibition) .

Bisindolylmaleimide XI (BIM)

- Structure : A maleimide-based PKC inhibitor.

- Mechanism: Broadly inhibits classical and novel PKC isoforms (IC₅₀ = 10–20 nM), unlike HBDDE’s isoform selectivity .

GF 109203X

- Structure : Indolylmaleimide analog.

- Mechanism : Pan-PKC inhibitor (IC₅₀ = 20–100 nM).

Bipyridine Derivatives (e.g., 6,6′-Dimethyl-2,2′-bipyridine)

生物活性

(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol, a compound with notable structural features, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol is , and it has a molecular weight of 258.31 g/mol. The compound features two methyl groups at the 6-position of the biphenyl moiety, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol |

The biological activity of (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways. Preliminary studies suggest that it could affect signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

- Antioxidant Activity : Studies have indicated that (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of bacterial strains. In vitro studies demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research indicates that (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol may possess anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in cell cultures.

Case Studies

Several case studies have highlighted the biological effects of (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's antioxidant capacity using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to untreated controls.

- Study 2 : In a microbiological assessment, (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

- Study 3 : An anti-inflammatory study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol resulted in decreased levels of TNF-alpha and IL-6 cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。